molecular formula C42H54Br2N2O6 B13749702 Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate CAS No. 28003-39-6

Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate

Cat. No.: B13749702
CAS No.: 28003-39-6
M. Wt: 842.7 g/mol
InChI Key: JCHYTYQXSITIFH-UHFFFAOYSA-L
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Description

Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate is a complex organic compound with the molecular formula C28H46N2O4.2Br and a molecular weight of 634.58 g/mol . This compound is characterized by its unique structure, which includes a terephthaloyldimethylene backbone and two hydroxycyclohexyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate typically involves a multi-step process. The initial step includes the preparation of the terephthaloyldimethylene core, which is achieved through a condensation reaction between terephthalic acid and formaldehyde under acidic conditions . The resulting intermediate is then reacted with 2-hydroxycyclohexylmethylamine in the presence of a suitable catalyst to form the desired bis-ammonium compound. The final step involves the bromination of the compound using bromine or N-bromosuccinimide (NBS) to yield the dibromide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ammonium groups facilitate binding to negatively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dibromide moiety can participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate exhibits unique properties due to the presence of both dibromide and dibenzoate groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

CAS No.

28003-39-6

Molecular Formula

C42H54Br2N2O6

Molecular Weight

842.7 g/mol

IUPAC Name

(2-benzoyloxycyclohexyl)methyl-[2-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C42H54N2O6.2BrH/c1-43(2,27-35-19-11-13-21-39(35)49-41(47)33-15-7-5-8-16-33)29-37(45)31-23-25-32(26-24-31)38(46)30-44(3,4)28-36-20-12-14-22-40(36)50-42(48)34-17-9-6-10-18-34;;/h5-10,15-18,23-26,35-36,39-40H,11-14,19-22,27-30H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

JCHYTYQXSITIFH-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1OC(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CC4CCCCC4OC(=O)C5=CC=CC=C5.[Br-].[Br-]

Origin of Product

United States

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